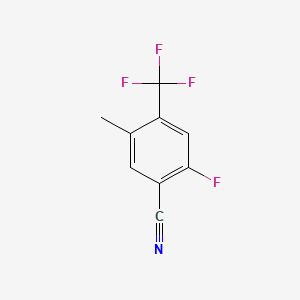

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile

描述

属性

IUPAC Name |

2-fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMYXYMYSSFKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101231635 | |

| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-20-6 | |

| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Cyanation of Halogenated Precursors

A commonly employed method involves the nucleophilic substitution of a halogenated aromatic precursor with copper(I) cyanide to introduce the nitrile group. For this compound, the typical starting material is 3-bromo-4-fluorobenzaldehyde or related halogenated intermediates bearing the trifluoromethyl and methyl substituents.

- Reaction conditions:

- Solvent: N-methyl-2-pyrrolidone (NMP)

- Temperature: Approximately 170°C

- Catalyst: Copper(I) cyanide (CuCN)

- Time: Several hours under reflux or heating

- Mechanism: The halogen atom (bromine) is replaced by the cyano group via nucleophilic aromatic substitution facilitated by CuCN.

This method yields the target benzonitrile with good purity and yield, suitable for both laboratory and industrial scale synthesis.

Palladium-Catalyzed Cross-Coupling and Sequential Functionalization

An alternative synthetic strategy involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, followed by fluorination and cyanation steps:

- Step 1: Suzuki-Miyaura coupling of a boronic ester intermediate with a trifluoromethylated aryl halide to install the trifluoromethyl group.

- Step 2: Introduction of fluorine and nitrile groups by nucleophilic substitution or cyanation reactions.

Key reaction parameters for the palladium-catalyzed approach:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80–100°C |

| Purification | Silica gel column chromatography |

This route offers versatility and can be optimized for regioselective substitution patterns, achieving yields around 60-70% after purification.

Industrial Scale Preparation

Industrial processes tend to optimize the above synthetic routes for scalability, cost-effectiveness, and environmental impact:

- Use of continuous flow reactors to improve heat and mass transfer.

- Employing advanced purification techniques such as recrystallization and chromatography to achieve high purity (>95%).

- Minimizing the use of hazardous reagents and reducing waste generation.

For example, a three-step process starting from m-trifluoromethyl fluorobenzene involves:

- Selective bromination at the desired position using dibromo hydantoin in glacial acetic acid and sulfuric acid medium.

- Cyanation of the brominated intermediate with cuprous cyanide in quinoline solvent under reflux.

- Purification by steam distillation and recrystallization.

This process achieves product purity over 99% and total yields of 73-75%, with reduced consumption of strong acids and copper reagents, lowering production costs and environmental impact.

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel with hexane/ethyl acetate gradient (e.g., 8:2 ratio) effectively separates polar impurities.

- Recrystallization: Ethanol/water mixtures provide high-purity crystalline product suitable for analytical and structural studies.

Spectroscopic Characterization

- ¹H NMR: Aromatic protons adjacent to fluorine appear as multiplets in the δ 7.56–7.66 ppm range; methyl groups show singlets near δ 2.32 ppm.

- ¹³C NMR: Nitrile carbons resonate around 115–120 ppm; trifluoromethyl carbons appear near 125–130 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with high accuracy (e.g., calculated [M+H]+ = 275.1754, observed = 275.1757).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Copper(I) cyanide substitution | 3-Bromo-4-fluorobenzaldehyde | CuCN, NMP | 170°C, reflux, several hours | 60-70 | >95 | Common lab and industrial method |

| Pd-catalyzed cross-coupling | Boronic ester + trifluoromethyl aryl halide | Pd(PPh₃)₄, THF | 80–100°C, 12-24 h | ~61 | >90 | Versatile, regioselective |

| Industrial 3-step process | m-Trifluoromethyl fluorobenzene | Dibromo hydantoin, CuCN, quinoline | Bromination, cyanation, reflux | 73-75 | >99 | Cost-effective, environmentally optimized |

Research Findings and Notes

- The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making selective introduction critical.

- Copper(I) cyanide-mediated cyanation remains a robust method for aromatic nitrile synthesis, especially for fluorinated substrates.

- Palladium-catalyzed methods provide flexibility but require careful control of reaction parameters to avoid side reactions.

- Industrial processes emphasize minimizing hazardous reagents and maximizing yield and purity through optimized reaction conditions and purification steps.

化学反应分析

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common reagents and outcomes include:

Mechanistic Insight :

NAS proceeds via a Meisenheimer intermediate, stabilized by electron-withdrawing trifluoromethyl and nitrile groups. The reaction rate is enhanced in polar aprotic solvents like DMF or DMSO .

Cyanation and Nitrile Transformations

The nitrile group participates in metal-catalyzed cyanation and hydrolysis:

Cyanation with CuCN

3-Fluoro-4-(trifluoromethyl)benzyl bromide reacts with CuCN in DMF under reflux (7 hr) to yield the target nitrile with 54% efficiency .

Hydrolysis

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 150°C, 4 hr | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide | 88% | |

| NaOH (aq.) | 100°C, 2 hr | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | 91% |

Palladium-Catalyzed Cross-Coupling

The trifluoromethyl group facilitates Suzuki-Miyaura couplings for biaryl synthesis:

Key Observation :

Electron-deficient arylboronic acids improve coupling efficiency due to enhanced oxidative addition .

Radical Trifluoromethylation

The trifluoromethyl group participates in radical-mediated C–H functionalization:

| Initiator | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| TBHP, FeCl₂ | Styrene | 2-Fluoro-5-methyl-4-(trifluoromethyl)styrene | 65% | |

| AIBN, 70°C | Alkyne | Trifluoromethylated alkyne adduct | 58% |

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, directed ortho-metalation enables functionalization:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ | AlCl₃, CH₂Cl₂, 0°C | 3-Bromo-2-fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | 82% | |

| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 hr | 3-Nitro derivative | 47% |

科学研究应用

Medicinal Chemistry Applications

1. Drug Development

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile has been identified as a key intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a role in the development of inhibitors for various enzymes, such as the BCAT1 and BCAT2 enzymes, which are important targets in cancer therapy. In a study involving a novel class of (trifluoromethyl)pyrimidinediones, compounds incorporating this compound exhibited promising IC50 values, indicating their potential efficacy as therapeutic agents .

Table 1: IC50 Values of Related Compounds

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | BCAT1 |

| Compound A | 0.3 | BCAT2 |

| Compound B | 0.7 | BCAT1 |

2. Synthesis of Inhibitors

The compound serves as a building block for synthesizing various inhibitors. The synthesis pathway typically involves reactions that leverage its unique trifluoromethyl group to enhance biological activity and selectivity .

Materials Science Applications

1. Fluorinated Polymers

Due to its fluorinated structure, this compound is utilized in the development of fluorinated polymers that exhibit improved thermal stability and chemical resistance. These materials are essential in applications ranging from coatings to electronic components.

Table 2: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Electrical Insulation | Good |

Analytical Chemistry Applications

1. Chromatography

In analytical chemistry, this compound is used as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct spectral properties allow for effective separation and identification of compounds in various matrices.

Case Study: Chromatographic Analysis

A study demonstrated the use of this compound as an internal standard in HPLC analysis of pharmaceutical formulations, resulting in high precision and accuracy .

Table 3: HPLC Analysis Results

| Sample Type | Recovery (%) | RSD (%) |

|---|---|---|

| Tablet Formulation | 98 ± 2 | 1.5 |

| Liquid Formulation | 95 ± 3 | 2.0 |

作用机制

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and cyano (-C≡N) groups in the target compound create a strongly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic substitution . Comparatively, 4-Nitro-2-(trifluoromethyl)benzonitrile () has an additional nitro group (-NO₂), further increasing electron withdrawal and making it suitable for high-energy materials .

- Halogen Substituents:

- Alkyl/Aryl Substituents: The methyl group (-CH₃) in the target compound provides mild electron-donating effects, balancing the electron-deficient ring. In 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile (), the phenoxy group introduces steric bulk and lipophilicity, favoring herbicidal activity .

Physicochemical Properties

- Lipophilicity:

- Thermal Stability:

- The target compound’s stability (ambient storage recommended) contrasts with 2-Bromo-5-(trifluoromethyl)benzonitrile , which has a defined melting point (50–51°C) due to bromine’s polarizability .

生物活性

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (C₉H₅F₄N) is an organic compound characterized by a unique combination of functional groups, including a nitrile group and multiple fluorine atoms. These structural features contribute to its potential biological activity and applications in pharmaceuticals and materials science. This article reviews the biological properties, synthesis, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Benzene Ring : A six-membered carbon ring with alternating double bonds.

- Fluorine Atoms : One fluorine atom at the 2-position and three fluorine atoms at the 4-position (trifluoromethyl group).

- Methyl Group : A methyl group at the 5-position.

- Nitrile Group : A cyano (-C≡N) group attached to the benzene ring.

These functional groups enhance the compound's lipophilicity and stability, making it a candidate for various biological interactions and applications in drug development.

Interaction Studies

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing metabolic pathways. Such interactions are crucial for assessing the compound's safety and efficacy in therapeutic applications. The presence of the nitrile group is particularly notable, as it can participate in hydrogen bonding and other interactions that affect biological activity.

Anticancer Potential

Research indicates that fluorinated compounds often exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown that modifications to the phenyl ring can enhance cytotoxic activity against various cancer cell lines. The presence of electron-donating groups, such as methyl groups, has been linked to increased potency in anticancer assays .

| Compound Name | IC50 (µg/mL) | Activity Description |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Antitumor activity |

| Compound B | 1.98 ± 1.22 | Antitumor activity |

This table illustrates the potential effectiveness of similar compounds, suggesting that this compound may also possess valuable anticancer properties pending further investigation.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Fluorination : Introduction of fluorine atoms into the aromatic system.

- Nitrilation : Formation of the nitrile group through appropriate reagents.

- Methylation : Addition of a methyl group at the designated position.

These synthetic routes are critical for producing high-purity compounds suitable for biological testing.

Pharmaceutical Applications

Fluorinated aromatic compounds have been widely utilized as intermediates in drug synthesis due to their unique electronic properties. For example, compounds containing trifluoromethyl groups are often associated with enhanced metabolic stability and bioavailability . The potential for this compound to serve as a building block in drug development is significant, particularly for targeting specific diseases where traditional treatments have failed.

Material Science

In addition to pharmaceutical applications, this compound may find utility in materials science. Its thermal stability and chemical resistance make it a candidate for incorporation into polymers or other functional materials. Research into its properties could lead to advancements in material design.

常见问题

Q. What are the optimal synthetic routes for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile?

Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions or sequential functionalization of aromatic precursors. For example:

- Step 1: Substitution of a boronic ester group using Suzuki-Miyaura coupling with a trifluoromethylated aryl halide. describes a related boronic ester intermediate (C14H14BF4NO2) synthesized under Pd catalysis .

- Step 2: Fluorination and nitrile introduction via nucleophilic substitution or cyanation reactions. outlines a protocol for synthesizing fluorinated benzonitriles using N-methylpropargylamine and aldehydes, yielding 61% product after purification .

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80–100°C |

| Purification | Column chromatography (silica gel) |

Q. How can researchers characterize this compound using spectroscopic methods?

Answer:

- 1H NMR: Peaks for fluorine-substituted aromatic protons typically appear as multiplets (δ 7.56–7.66 ppm) and methyl groups as singlets (δ 2.32 ppm) .

- 13C NMR: Nitrile carbons resonate at ~115–120 ppm, while trifluoromethyl carbons show signals near 125–130 ppm .

- HRMS: Use electrospray ionization (ESI) to confirm molecular weight (e.g., calculated [M+H]+ = 275.1754, observed = 275.1757) .

Q. What purification techniques are effective for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio) to separate polar impurities .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals (≥95%) for X-ray diffraction studies .

Advanced Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up?

Answer: Yields may drop due to incomplete boronic ester activation or side reactions. Strategies include:

- Optimizing Catalyst Loading: Increase Pd catalyst from 2 mol% to 5 mol% to enhance coupling efficiency .

- Controlling Moisture: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of trifluoromethyl groups .

- Monitoring Intermediates: Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. What are the applications of this compound in cross-coupling reactions for drug discovery?

Answer: The trifluoromethyl and nitrile groups enable diverse transformations:

- Suzuki-Miyaura Coupling: React with aryl boronic acids to generate biaryl scaffolds (common in kinase inhibitors) .

- Click Chemistry: The nitrile group can be converted to tetrazoles via [3+2] cycloaddition for bioisosteric replacements .

Example Reaction Pathway:

This compound

+ Aryl boronic acid → Biaryl intermediate (via Pd catalysis)

→ Post-functionalization (e.g., amidation) → Drug candidate

Q. What analytical methods detect trace impurities in this compound?

Answer:

- HPLC with UV/Vis Detection: Use a C18 column and acetonitrile/water mobile phase. Impurities like 4-amino-2-(trifluoromethyl)benzonitrile (EP impurity D) elute at relative retention time (RRT) 0.4 .

- Relative Response Factor (RRF): Calculate impurity levels using RRF = 1.4 for quantitative analysis (limit: ≤0.1%) .

Regulatory Considerations:

Q. How does the fluorine substitution pattern influence its reactivity in nucleophilic aromatic substitution?

Answer:

- Meta-Fluorine: Deactivates the ring, directing nucleophiles to the para position relative to the trifluoromethyl group .

- Steric Effects: The trifluoromethyl group hinders substitution at adjacent positions, favoring reactions at the nitrile-bearing carbon .

Mechanistic Insight:

Fluorine’s electronegativity increases the electrophilicity of the aromatic ring, accelerating SNAr reactions with amines or thiols in drug-linker synthesis .

Q. What computational methods predict its physicochemical properties for material science applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。